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  • Product: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol
  • CAS: 180205-27-0

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 1,1-disubstituted cyclobutane derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Disubstituted Cyclobutane Derivatives Abstract The cyclobutane motif, once relegated to a curiosity of strained-ring chemistry, has emerged as a pivotal s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Disubstituted Cyclobutane Derivatives

Abstract

The cyclobutane motif, once relegated to a curiosity of strained-ring chemistry, has emerged as a pivotal structural element in modern drug discovery and materials science. Its unique three-dimensional architecture and inherent ring strain offer a powerful tool for medicinal chemists to modulate the physicochemical properties of bioactive molecules. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of 1,1-disubstituted cyclobutane derivatives. We will dissect the conformational landscape of the cyclobutane ring, analyze the profound influence of geminal substitution on ring strain, and detail the experimental and computational methodologies employed to quantify these energetic contributions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile chemical scaffold.

The Cyclobutane Ring: A Tale of Strain and Puckering

Unlike its strain-free counterpart, cyclohexane, the cyclobutane ring is inherently unstable. This instability, or ring strain, is a composite of two primary energetic penalties: angle strain and torsional strain.[1][2] The total ring strain of unsubstituted cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), significantly higher than cyclopentane (~26 kJ/mol) but slightly less than the highly strained cyclopropane (~115 kJ/mol).[3][4][5][6]

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon is 109.5°. A planar, square geometry would force the internal C-C-C bond angles to a severe 90°, creating substantial angle strain.[2][7][8][9]

  • Torsional Strain: In a hypothetical planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, leading to significant repulsive torsional strain.[3][4][8]

To mitigate this high torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[6][8][10][11][12] In this conformation, one carbon atom is bent out of the plane of the other three by a puckering angle of approximately 25-30°.[4][13][14] This puckering relieves the eclipsing interactions of the C-H bonds, reducing torsional strain. However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles compress further to about 88°.[3][8] The puckered conformation represents the lowest energy state, a delicate balance between these two opposing strain factors.[4]

G cluster_0 Planar Cyclobutane (High Energy) cluster_1 Puckered Cyclobutane (Lower Energy) P1 C P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 P4->P1 eclipsed All C-H bonds eclipsed High Torsional Strain Angle Strain (90°) planar_to_puckered PU1 C PU2 C PU1->PU2 PU3 C PU2->PU3 PU4 C PU3->PU4 PU4->PU1 puckered Reduced Torsional Strain Slightly Increased Angle Strain (~88°) planar_to_puckered->puckered Ring Puckering (Energy Minimization)

Caption: Energy minimization drives cyclobutane from a high-energy planar state to a more stable puckered conformation.

The Impact of 1,1-Disubstitution: The Thorpe-Ingold Effect

When two substituents are placed on the same carbon atom (geminal or 1,1-disubstitution), the thermodynamic stability of the cyclobutane ring is significantly altered. A key principle governing this change is the Thorpe-Ingold effect , which posits that geminal substitution on a carbon atom within a ring compresses the internal bond angle between the substituted carbons.

In the context of cyclobutane, this effect has a stabilizing influence. The presence of two substituents on C1 pushes the two attached ring carbons (C2 and C4) closer together, effectively reducing the C2-C1-C4 angle. This pre-compression of the internal ring angle helps to alleviate the inherent angle strain of the four-membered ring, moving it closer to the puckered ideal of ~88° without requiring as much distortion from the rest of the ring. This phenomenon contributes to the surprising stability of many gem-disubstituted cyclobutane derivatives, which are common motifs in natural products.[15][16][17]

ThorpeIngold cluster_0 Unsubstituted Cyclobutane cluster_1 1,1-Disubstituted Cyclobutane node_unsub C H H unsub_label Internal Angle ≈ 90° (planar ref.) Substantial Angle Strain effect node_sub C R₁ R₂ sub_label R₁-C-R₂ angle > 109.5° Internal Angle < 90° Reduced Angle Strain effect->sub_label Thorpe-Ingold Effect

Caption: The Thorpe-Ingold effect reduces angle strain in 1,1-disubstituted cyclobutanes.

Case Study: The Unique Stability of 1,1-Difluorocyclobutanes

Fluorine substitution introduces profound electronic effects that can dramatically influence molecular stability, often in ways that defy simple steric arguments. The 1,1-difluorocyclobutane motif is particularly noteworthy and has been successfully incorporated into FDA-approved drugs like Ivosidenib to enhance metabolic stability while maintaining potency.[18]

The enhanced stability of this motif can be attributed to stereoelectronic effects, specifically hyperconjugation analogous to the anomeric effect seen in pyranose rings.[19][20] In 1,1-difluorocyclobutane, there is a stabilizing interaction between the lone pair electrons (n) of one fluorine atom and the antibonding orbital (σ) of the adjacent C-F bond. This n → σ donation delocalizes electron density, strengthens the C-C bonds of the ring, and contributes to the overall thermodynamic stability of the molecule.[20] This electronic stabilization can outweigh the destabilizing electrostatic repulsion between the two highly electronegative fluorine atoms.

Caption: Anomeric-like hyperconjugation is a key factor in the stability of 1,1-difluorocyclobutanes.

Methodologies for Assessing Thermodynamic Stability

Quantifying the stability of cyclobutane derivatives requires a combination of experimental and computational approaches. Each provides a unique and complementary perspective on the molecule's energetic landscape.

Experimental Approaches

Protocol: Determination of Strain Energy via Bomb Calorimetry

This protocol provides a direct measure of the total energy stored within a molecule by measuring its heat of combustion (ΔH°comb). Highly strained molecules release more energy upon combustion.[21]

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified 1,1-disubstituted cyclobutane derivative is placed in a crucible within the bomb calorimeter.

  • Instrument Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the instrument.

  • Pressurization & Ignition: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. The sample is then ignited electrically.

  • Data Acquisition: The temperature change of the surrounding water bath is meticulously recorded until thermal equilibrium is reached.

  • Calculation:

    • The gross heat of combustion is calculated from the temperature change and the calorimeter's heat capacity.

    • Corrections are made for the heat of formation of nitric acid and sulfuric acid (from N and S impurities) and the heat of combustion of the fuse wire.

    • The heat of combustion at constant volume is converted to the standard enthalpy of combustion (ΔH°comb).

    • The experimental standard enthalpy of formation (ΔH°f) is calculated using Hess's Law.

    • Strain Energy Calculation: The strain energy is determined by subtracting the calculated ΔH°f of a hypothetical "strain-free" analogue (derived from group increments) from the experimentally determined ΔH°f.[22]

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT), are indispensable for dissecting the specific contributions to stability and exploring conformational landscapes.

Protocol: DFT Workflow for Stability Analysis

  • Initial Structure Generation: A 3D model of the 1,1-disubstituted cyclobutane is built. Both planar and puckered initial geometries should be considered.

  • Geometry Optimization: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step locates the minimum energy structure on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Conformational Search (if applicable): For flexible substituents, a conformational search is necessary to identify the global minimum energy conformer.

  • Single-Point Energy Calculation: A higher-level, more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., cc-pVTZ) to obtain a more reliable electronic energy.

  • Thermodynamic Data Analysis: The final output provides the Gibbs Free Energy (G), which is the ultimate determinant of thermodynamic stability. By comparing the Gibbs Free Energy of different isomers or conformers, their relative stabilities can be precisely quantified.

computational_workflow start Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq single_point High-Level Single-Point Energy (e.g., CCSD(T)/cc-pVTZ) check_freq->single_point No troubleshoot Troubleshoot Geometry (Find Transition State) check_freq->troubleshoot Yes analysis Analyze Gibbs Free Energy (G) Determine Relative Stability single_point->analysis troubleshoot->geom_opt

Caption: A standard computational workflow for determining the thermodynamic stability of cyclobutane derivatives.

Quantitative Data Summary

The stability of cycloalkanes is inversely related to their strain energy, which can be compared by normalizing their heats of combustion per methylene (CH₂) group.[9]

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Relative Stability
Cyclopropane3~27.5~166.6Very Low
Cyclobutane 4 ~26.3 ~164.0 Low
Cyclopentane5~6.2~158.7High
Cyclohexane6~0~157.4Very High (Strain-Free)

Data compiled from sources[4][5][6][7][16][22].

Conclusion for the Field

For the drug development professional, a nuanced understanding of the thermodynamic stability of 1,1-disubstituted cyclobutanes is not merely academic; it is a practical tool for rational drug design. The strained, yet remarkably stable, nature of these scaffolds provides a unique three-dimensional profile that can be exploited to fill hydrophobic pockets, act as bioisosteres for other groups, and restrict the conformation of flexible ligands to enhance binding affinity.[16] Furthermore, strategic gem-disubstitution, particularly with fluorine, offers a validated pathway to block sites of metabolism and improve the pharmacokinetic profile of drug candidates.[18] As synthetic methodologies for accessing these derivatives continue to advance, a foundational knowledge of their inherent stability will be paramount for unlocking their full potential in the next generation of therapeutics.

References

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Retrieved from Dalal Institute website: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Stability of Cycloalkane (Combustion Analysis). (n.d.). Retrieved from OpenOChem Learn: [Link]

  • 4.4 Conformations of Cycloalkanes - Organic Chemistry. (2023). OpenStax. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (2019). Natural Product Reports. Retrieved from [Link]

  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2019). European Journal of Organic Chemistry. Retrieved from [Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2015). Retrieved from Chemistry LibreTexts website: [Link]

  • Ring strain - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2019). European Journal of Organic Chemistry. Retrieved from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website: [Link]

  • Calculation of Ring Strain In Cycloalkanes. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. Retrieved from [Link]

  • Anomeric effect - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv. Retrieved from [Link]

  • Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. (2001). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2005). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Stability of cycloalkanes (video). (n.d.). Khan Academy. Retrieved from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website: [Link]

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (2001). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem‐Dimethylcyclobutane Natural Products. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (2019). Natural Product Reports. Retrieved from [Link]

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. (2005). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Theoretical determination of molecular structure and conformation. 20. Reevaluation of the strain energies of cyclopropane and cyclobutane... (1986). Journal of the American Chemical Society. Retrieved from [Link]

  • 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2015). Retrieved from Chemistry LibreTexts website: [Link]

  • energy analysis of cyclobutane. (2020). YouTube. Retrieved from [Link]

  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. (2021). YouTube. Retrieved from [Link]

  • 16.05 Anomers, Mutarotation, and the Anomeric Effect. (2019). YouTube. Retrieved from [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. (1973). The Journal of Chemical Physics. Retrieved from [Link]

  • On the Stability of Disubstituted Cyclobutenes - A Computational Study. (2019). u:cris-Portal. Retrieved from [Link]

  • Ch25: Anomeric effect. (n.d.). University of Calgary. Retrieved from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]

  • 1,1-Difluorocyclobutane. (n.d.). PubChem. Retrieved from [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. (2023). Organic Letters. Retrieved from [Link]

  • MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. (n.d.). Retrieved from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Monosubstituted Cylcohexanes. (n.d.). Lumen Learning. Retrieved from [Link]

  • Gauche interaction/ 1,3-diaxial interaction/ Substituted Cyclohexane. (2020). YouTube. Retrieved from [Link]

Sources

Exploratory

The Cubic Constraint: Unlocking Bioisosteric Utility in 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Scaffolds

Topic: Bioisosteric Potential of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary: Escaping Flatland via the C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Potential of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: Escaping Flatland via the Cyclobutyl Node

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (


-rich) architectures is a critical strategy for improving clinical success rates. This guide analyzes the 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol  scaffold—a specialized 1,1-disubstituted cyclobutane—as a high-value bioisostere.

Unlike flexible gem-dimethyl linkers or bulky cyclohexyl analogs (e.g., gabapentinoids), this scaffold offers a unique "cubic constraint." It rigidly orients an amine vector and a hydroxyl vector at a precise angle, minimizing conformational entropy loss upon binding while blocking metabolic hotspots. This whitepaper details its structural mechanics, bioisosteric applications, and a validated synthesis protocol.

Structural & Physicochemical Analysis

The Geometry of 1,1-Disubstitution

The core value of this scaffold lies in the quaternary carbon at position 1 of the cyclobutane ring. This center enforces a specific vector geometry between the aminomethyl arm (


) and the hydroxyethyl arm (

).
  • Pucker Angle: The cyclobutane ring exists in a "puckered" conformation (

    
    25-35°), unlike the planar cyclopropane. This puckering relieves torsional strain and orients the 1,1-substituents into pseudo-axial and pseudo-equatorial positions.
    
  • Vector Definition: The 1,1-substitution locks the distance and angle between the H-bond donor (

    
    ) and acceptor/donor (
    
    
    
    ), mimicking specific peptide turns (e.g.,
    
    
    -turns) or transition states that flexible linear chains cannot populate efficiently.
Physicochemical Profile (Comparative)

The following table contrasts the cyclobutyl scaffold with its open-chain and ring homologs.

PropertyGem-Dimethyl AnalogCyclobutyl Scaffold Cyclopentyl AnalogImpact on Drug Design
Formula

chain


Cyclobutyl balances size & lipophilicity.
Conformational Entropy High (Flexible)Low (Constrained) Medium (Ring Flip)Lower entropy penalty

= higher potency.
Metabolic Stability Low (Oxidation at

-C)
High MediumQuaternary C blocks P450 oxidation.
Lipophilicity (CLogP) ModerateModerate-Low HighCyclobutyl adds less lipophilicity than larger rings.

Contribution
HighHigh HighCorrelates with better solubility/selectivity.

Bioisosteric Applications

Replacement of Flexible Linkers

In fragment-based drug discovery (FBDD), flexible amino-alcohol linkers often suffer from poor binding affinity due to the entropic cost of freezing rotatable bonds.

  • Application: Replacing a 3-amino-2,2-dimethylpropan-1-ol segment.

  • Mechanism: The cyclobutyl ring "pre-organizes" the pharmacophores (amine and alcohol) into a bioactive conformation, improving

    
     without significantly increasing molecular weight.
    
Metabolic Blocking (The "Quat" Effect)

Linear alkyl chains are susceptible to Cytochrome P450-mediated hydroxylation.

  • Strategy: Introducing the cyclobutane ring creates a quaternary center that physically blocks metabolic attack at the branching point, extending half-life (

    
    ) without introducing the lipophilic liability of a cyclohexyl group.
    
Diagram: Bioisosteric Decision Logic

The following diagram illustrates when to deploy this scaffold in a Lead Optimization campaign.

ScaffoldLogic Figure 1: Decision Logic for Cyclobutyl Scaffold Deployment Start Lead Compound Analysis Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency (Entropic)? Start->Issue2 Check1 Is the linker a gem-dimethyl or ethyl chain? Issue1->Check1 Yes Issue2->Check1 Yes Check2 Can the pocket accommodate a 4-membered ring? Check1->Check2 Yes Alt Use Deuteration or F-substitution Check1->Alt No Solution Deploy 1,1-Cyclobutyl Scaffold Check2->Solution Yes (Steric tol.) Check2->Alt No (Clash)

Validated Synthesis Protocol

Objective: Synthesis of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol. Challenge: Differentiating the two arms (1-carbon amine vs. 2-carbon alcohol) on a symmetrical ring. Strategy: Alkylation of a cyclobutanecarbonitrile precursor followed by chemoselective reduction.

Retrosynthetic Analysis
  • Target: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

  • Precursor: 1-(2-Hydroxyethyl)cyclobutanecarbonitrile (Protected)

  • Starting Material: Cyclobutanecarbonitrile + Protected 2-Bromoethanol

Step-by-Step Methodology
Step 1: Construction of the Quaternary Center
  • Reagents: Cyclobutanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), (2-Bromoethoxy)-tert-butyldimethylsilane (1.2 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of LDA in THF to

      
       under Argon.
      
    • Add Cyclobutanecarbonitrile dropwise. Stir for 1 hour to generate the

      
      -lithio nitrile species.
      
    • Add the protected bromoethanol dropwise.

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Quench: Sat.

      
      . Extract:  EtOAc.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: 1-[2-(tert-butyldimethylsilyloxy)ethyl]cyclobutanecarbonitrile.

Step 2: Reduction of Nitrile to Amine
  • Reagents:

    
     (Lithium Aluminum Hydride, 2.5 eq) or Raney Ni/H2.
    
  • Note:

    
     will reduce the nitrile to the primary amine. It generally leaves the TBS ether intact under mild conditions, or cleaves it if refluxed/worked up aggressively. For precision, we assume TBS cleavage occurs during acidic workup or a separate step.
    
  • Protocol:

    • Dissolve intermediate in dry Ether/THF (

      
      ).
      
    • Add

      
       pellets carefully.
      
    • Reflux for 3 hours (Ensures full reduction of

      
       to 
      
      
      
      ).
    • Fieser Workup: Add

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      . Filter precipitate.
    • Deprotection (if needed): Treat with TBAF in THF to remove TBS group if not cleaved.

  • Final Product: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Route to the Target Scaffold SM Cyclobutane- carbonitrile Step1 1. LDA, -78°C 2. Br-CH2CH2-OTBS SM->Step1 Inter Intermediate: 1-(2-TBS-ethyl)- cyclobutanecarbonitrile Step1->Inter Step2 LiAlH4 Reduction (Reduces CN -> CH2NH2) Inter->Step2 Step3 TBAF / Acid Workup (Deprotection) Step2->Step3 Product TARGET: 2-[1-(Aminomethyl)- cyclobutyl]ethan-1-ol Step3->Product

Experimental Validation: LogD & Stability

To validate the bioisosteric advantage, the following assays are mandatory for the synthesized scaffold compared to its linear analog.

Chromatographic Hydrophobicity Index (CHI) LogD
  • Why: To confirm the scaffold does not excessively increase lipophilicity compared to the open chain.

  • Method: Fast-gradient RP-HPLC at pH 7.4.

  • Standard: Calibrate against a set of known drug-like compounds.

  • Expectation: The cyclobutyl analog should show a

    
     vs. the gem-dimethyl analog, maintaining water solubility.
    
Microsomal Stability Assay
  • Why: To prove the quaternary carbon blocks metabolism.

  • Protocol:

    • Incubate

      
       test compound with Human Liver Microsomes (HLM) and NADPH regeneration system.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) should be 
    
    
    
    protein.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry.[1]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[1]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of cyclobutyl amino alcohol building blocks

Application Note: Precision Synthesis of Cyclobutyl Amino Alcohol Building Blocks Executive Summary Cyclobutyl amino alcohols are critical pharmacophores in modern medicinal chemistry. They serve as conformationally rest...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Cyclobutyl Amino Alcohol Building Blocks

Executive Summary

Cyclobutyl amino alcohols are critical pharmacophores in modern medicinal chemistry. They serve as conformationally restricted bioisosteres of acyclic amino alcohols (e.g., serine, threonine) and rigid linkers that modulate lipophilicity (


) and metabolic stability. This guide provides validated, step-by-step protocols for synthesizing two high-value scaffolds: (1-aminocyclobutyl)methanol  and 3-aminocyclobutanol .

Key Technical Challenges Addressed:

  • Ring Strain: Preventing ring-opening fragmentation during aggressive reduction steps.

  • Solubility: Handling low-molecular-weight, highly polar zwitterions.

  • Stereocontrol: Managing cis/trans diastereoselectivity in 3-substituted cyclobutanes.

Strategic Overview

The synthesis of cyclobutyl amino alcohols generally follows two distinct logical pathways depending on the substitution pattern:

  • Geminal Substitution (1,1-pattern): Best accessed via the reduction of commercially available amino acids (e.g., 1-aminocyclobutanecarboxylic acid).

  • Distal Substitution (1,3-pattern): Requires ketone reduction strategies, often necessitating stereochemical separation.

Visual Workflow: Synthetic Strategy

G Start Target Selection RouteA 1,1-Substitution (Geminal) Start->RouteA RouteB 1,3-Substitution (Distal) Start->RouteB StepA1 Precursor: 1-Amino-1-cyclobutane carboxylic acid RouteA->StepA1 StepB1 Precursor: 3-Oxocyclobutanecarboxylic acid RouteB->StepB1 StepA2 Reaction: LiAlH4 Reduction StepA1->StepA2 THF, Reflux ProductA (1-Aminocyclobutyl) methanol StepA2->ProductA Fieser Workup StepB2 Reaction: Curtius Rearrangement + Ketone Reduction StepB1->StepB2 DPPA, tBuOH then NaBH4 ProductB 3-Aminocyclobutanol (cis/trans mix) StepB2->ProductB HPLC Sep.

Caption: Decision tree for selecting the synthetic route based on the target regioisomer.

Protocol A: Synthesis of (1-Aminocyclobutyl)methanol

Target: 1,1-disubstituted amino alcohol. Mechanism: Nucleophilic hydride reduction of carboxylic acid.

Rationale & Precursor Selection

The starting material, 1-aminocyclobutanecarboxylic acid (ACBC) , is a non-proteinogenic amino acid. Direct reduction of the free acid is preferred over the ester to minimize steps, though it requires rigorous anhydrous conditions.

  • Reagent Choice: Lithium Aluminum Hydride (

    
    ) is necessary. Borane (
    
    
    
    ) is an alternative but can form stable amine-borane complexes that are difficult to hydrolyze. Sodium Borohydride (
    
    
    ) is generally too weak for the carboxylic acid without activation (e.g., via mixed anhydride).
Step-by-Step Methodology

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (1.0 equiv)

  • 
     (2.5 equiv, 2.4 M in THF)
    
  • Anhydrous THF (Solvent)

  • Glauber’s Salt (

    
    ) or Fieser reagents for quenching.
    

Procedure:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Solubilization: Charge the flask with anhydrous THF (0.2 M relative to substrate). Add

    
     solution slowly at 0°C.
    
    • Critical Note:

      
       is pyrophoric. Use a glass syringe and positive nitrogen pressure.
      
  • Addition: Add solid ACBC portion-wise to the stirring

    
     suspension at 0°C.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur. Control addition rate to maintain temperature <10°C.
      
  • Reaction: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

      
      ). Stain with Ninhydrin (free amine) or KMnO4.
      
  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of 
    
    
    
    used, add carefully in order:
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Workup: Warm to RT and stir for 30 mins until a granular white precipitate forms. Filter through a Celite pad. Rinse the cake with hot THF.

  • Isolation: Dry filtrate over

    
    , filter, and concentrate in vacuo.
    
    • Purification: If necessary, distill (Kugelrohr) or recrystallize from

      
      /Hexanes.
      

Quantitative Data Expectations:

ParameterSpecificationNotes
Yield 75–85%Losses often occur during filtration if precipitate is gelatinous.
Purity >95% (NMR)Check for residual THF (tightly bound).
Appearance Colorless Oil / Low-melting solidHygroscopic; store under inert gas.

Protocol B: Synthesis of 3-Aminocyclobutanol (Protected)

Target: 1,3-disubstituted amino alcohol. Mechanism: Curtius Rearrangement followed by Ketone Reduction.

Rationale

Direct access to 3-aminocyclobutanol is challenging due to the lack of cheap 3-amino precursors. The standard route utilizes 3-oxocyclobutanecarboxylic acid . We first convert the acid to a protected amine (Boc-amine) via Curtius rearrangement, retaining the ketone, then reduce the ketone.

Step-by-Step Methodology

Phase 1: Curtius Rearrangement (Acid


 N-Boc Ketone) 
  • Activation: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in Toluene. Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates formation of the isocyanate intermediate.
    
  • Trapping: Add tert-Butanol (excess, or use as co-solvent) and reflux for 12 hours.

  • Workup: Wash with 5% citric acid, sat.

    
    , and brine. Concentrate to obtain N-Boc-3-aminocyclobutanone .
    

Phase 2: Stereoselective Reduction

  • Reduction: Dissolve N-Boc-3-aminocyclobutanone in MeOH at 0°C. Add

    
     (0.6 equiv).
    
  • Stereochemistry: This reduction typically yields a mixture of cis and trans isomers (approx 3:1 to 5:1 favoring cis due to hydride attack from the less hindered face opposite the bulky Boc-amino group).

  • Separation:

    • Flash Chromatography: Eluent 50-80% EtOAc in Hexanes.

    • Identification: The cis-isomer (hydroxyl and amine on same side) often displays a distinct NOE (Nuclear Overhauser Effect) signal in NMR between the H-1 and H-3 protons.

Visual Workflow: Stereochemical Outcome

Stereochem Ketone N-Boc-3-aminocyclobutanone Transition Hydride Attack (Less Hindered Face) Ketone->Transition RedAgent NaBH4 / MeOH RedAgent->Transition Cis Cis-Isomer (Major) (OH & NHBoc Syn) Transition->Cis ~80% Trans Trans-Isomer (Minor) (OH & NHBoc Anti) Transition->Trans ~20%

Caption: Stereochemical divergence during the reduction of the cyclobutanone intermediate.

Quality Control & Troubleshooting

Validating the Structure
  • 1H NMR (DMSO-d6 or CDCl3):

    • (1-Aminocyclobutyl)methanol: Look for the distinct methylene singlet (

      
      ) around 
      
      
      
      3.4–3.6 ppm. The cyclobutane ring protons appear as multiplets between
      
      
      1.6–2.2 ppm.
    • 3-Aminocyclobutanol: The methine protons at C1 and C3 are diagnostic. In the cis-isomer, H1 and H3 are closer in space; NOESY experiments are required for definitive assignment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete extraction from Al salts.Use Soxhlet extraction on the filter cake with THF for 12h.
Emulsions Amphiphilic nature of amino alcohol.Avoid aqueous workup if possible; use solid phase drying (

) directly after Fieser quench filtration.
Polyester formation Polymerization of amino acid precursor.Ensure dilute conditions during initial steps; avoid strong acid catalysts.

References

  • Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives

    • Source: Organic Syntheses, Coll. Vol. 7, p.1 (1990).
    • Context: Foundational method for cyclobutane amino acid prepar
    • URL:[Link]

  • Curtius Rearrangement Protocols (DPPA Method)

    • Source: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.
    • Context: Standard protocol for converting carboxylic acids to amines/carbam
    • URL:[Link]

  • Conformationally Restricted Building Blocks in Med Chem

    • Source: Kudo, N. et al. (2018). Synthesis of 3-Amino-cyclobutane-1-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin.
    • Context: Detailed stereochemical assignments and synthesis of 1,3-substituted cyclobutanes.
    • URL:[Link]

  • Safety of Lithium Aluminum Hydride

    • Source: PubChem Labor
    • Context: Essential safety data for handling pyrophoric reducing agents.
    • URL:[Link]

Application

Application Notes &amp; Protocols: A Guide to the Reduction of Cyclobutyl Nitriles to Primary Amines

These application notes provide a comprehensive overview of the principal methodologies for the reduction of cyclobutyl nitriles to their corresponding primary amines, a critical transformation in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive overview of the principal methodologies for the reduction of cyclobutyl nitriles to their corresponding primary amines, a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The unique steric and electronic properties of the cyclobutyl moiety necessitate a careful selection of reagents and reaction conditions to achieve optimal yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

Introduction: The Synthetic Challenge and Strategic Importance

The cyclobutylamine moiety is a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Its synthesis, however, presents unique challenges. The strained four-membered ring can be susceptible to side reactions, including ring-opening, under harsh reaction conditions. Furthermore, the nitrile group itself can undergo over-reduction or hydrolysis if not carefully controlled. Therefore, the choice of reducing agent and protocol is paramount to the successful synthesis of cyclobutylamine derivatives.

This guide will explore the most effective and commonly employed methods for this transformation, focusing on catalytic hydrogenation and metal hydride-mediated reductions. We will delve into the mechanistic underpinnings of each method, providing a rationale for the selection of specific reagents and conditions.

Section 1: Catalytic Hydrogenation - The "Green" and Scalable Approach

Catalytic hydrogenation is often the method of choice for industrial-scale synthesis due to its high atom economy, operational simplicity, and the avoidance of stoichiometric metal waste. The reaction involves the use of a heterogeneous or homogeneous catalyst in the presence of hydrogen gas to effect the reduction of the nitrile to the primary amine.

Mechanism of Catalytic Hydrogenation of Nitriles

The generally accepted mechanism involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. The nitrile first coordinates to the catalyst surface, followed by the stepwise hydrogenation of the π-bonds. An intermediate imine is formed, which is then further reduced to the primary amine. A critical aspect of this process is the potential for the intermediate imine to react with the newly formed primary amine, leading to the formation of secondary and tertiary amine byproducts. This can often be suppressed by the addition of ammonia or an acid.

Common Catalysts and Reaction Conditions

Several catalysts are effective for the reduction of nitriles. The choice of catalyst and conditions can significantly impact the reaction's efficiency and selectivity.

CatalystTypical Loading (w/w %)SolventTemperature (°C)Pressure (psi)AdditivesNotes
Raney Nickel (Ra-Ni)5 - 20Methanol, Ethanol25 - 10050 - 500AmmoniaHighly active, but can be pyrophoric. Ammonia is used to suppress secondary amine formation.
Palladium on Carbon (Pd/C)5 - 10Ethanol, Acetic Acid25 - 8050 - 200Acetic AcidGenerally less active than Ra-Ni for nitriles. Acidic conditions can protonate the amine and prevent secondary amine formation.
Rhodium on Alumina (Rh/Al2O3)1 - 5Methanol, Ethanol25 - 7050 - 300NoneOften shows good selectivity for primary amine formation without additives.
Platinum(IV) Oxide (PtO2)1 - 5Ethanol, Acetic Acid25 - 5050 - 150Acetic AcidAdams' catalyst; effective but can be expensive.
Protocol: Raney Nickel Catalyzed Reduction of Cyclobutanecarbonitrile

This protocol details a standard procedure for the reduction of cyclobutanecarbonitrile using Raney Nickel, a highly effective and widely used catalyst for this transformation. The use of ammonia is critical for minimizing the formation of the secondary amine byproduct, dicyclobutylmethylamine.

Safety First: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. The hydrogenation reaction should be carried out behind a safety shield.

Experimental Workflow:

Figure 1: Workflow for Raney Nickel catalyzed nitrile reduction.

Materials:

  • Cyclobutanecarbonitrile (1.0 eq)

  • Raney Nickel (50% slurry in water, ~10-20% w/w of nitrile)

  • Methanol or Ethanol

  • Ammonia (7 N in methanol, 2-3 eq)

  • Parr Hydrogenation Apparatus or similar autoclave

  • Celite® for filtration

Procedure:

  • To a suitable Parr autoclave, add cyclobutanecarbonitrile and methanol (or ethanol) to form a solution of approximately 10-15% concentration.

  • Under a stream of nitrogen, carefully add the Raney Nickel slurry. Caution: Do not allow the catalyst to dry.

  • Add the methanolic ammonia solution to the reaction mixture.

  • Seal the autoclave and purge the system with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 100-500 psi).

  • Begin stirring and heat the reaction mixture to 50-80 °C.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric. Quench the filter cake carefully with water.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude cyclobutylamine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Section 2: Metal Hydride Reductions - Versatility and High Reactivity

Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines under milder conditions than some catalytic hydrogenations. However, they are typically used on a smaller scale due to their higher cost and the need for stoichiometric quantities.

Lithium Aluminum Hydride (LiAlH₄) - The Gold Standard

Lithium aluminum hydride (LAH) is a highly reactive and non-selective reducing agent that readily reduces nitriles to primary amines. Its high reactivity necessitates careful handling and anhydrous reaction conditions.

Mechanism of LAH Reduction: The reduction proceeds via the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This occurs in two steps, first forming an intermediate imine-aluminate complex, which is then further reduced to an amine-aluminate complex. A final aqueous workup is required to hydrolyze the metal complexes and liberate the free amine.

Reaction Mechanism:

Figure 2: Simplified mechanism of LiAlH₄ reduction of a nitrile.

Protocol: LAH Reduction of Cyclobutanecarbonitrile

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon). LAH is a fine powder that can be easily inhaled; handle it in a fume hood with appropriate PPE. The workup procedure can generate significant amounts of hydrogen gas and should be performed with extreme caution.

Materials:

  • Cyclobutanecarbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LAH, 1.0 - 1.5 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with a suspension of LAH in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the cyclobutanecarbonitrile in a minimal amount of the anhydrous solvent and add it dropwise to the LAH suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. It can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure complete reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back down to 0 °C.

  • Fieser Workup (Caution: Exothermic and generates H₂ gas): Sequentially and very slowly add the following reagents:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyclobutylamine.

  • Purify by distillation if necessary.

Other Metal Hydride Reagents

While LAH is highly effective, other metal hydrides offer different reactivity profiles and may be advantageous in certain situations.

  • Borane (BH₃·THF or BH₃·SMe₂): Borane is a less reactive reducing agent than LAH and can sometimes offer better selectivity for the reduction of nitriles in the presence of other reducible functional groups. The reaction typically requires heating. The workup is generally simpler and safer than with LAH.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is often used for the partial reduction of nitriles to aldehydes at low temperatures. However, at higher temperatures or with an excess of the reagent, it can reduce nitriles to primary amines.

Section 3: Summary and Reagent Selection

The choice of reagent for the reduction of cyclobutyl nitriles is a critical decision that depends on several factors, including the scale of the reaction, the presence of other functional groups, and available equipment.

ReagentAdvantagesDisadvantagesBest Suited For
Catalytic Hydrogenation High atom economy, scalable, environmentally friendly, cost-effective for large scale.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for side reactions.Large-scale production, "green" chemistry initiatives.
Lithium Aluminum Hydride High reactivity, rapid reaction times, generally high yields.Highly reactive and hazardous, requires strictly anhydrous conditions, stoichiometric waste.Small to medium-scale synthesis, when high reactivity is required.
Borane Milder than LAH, can offer better chemoselectivity, safer workup.Slower reaction times, may require heating, borane complexes can be air-sensitive.Substrates with other reducible functional groups where selectivity is key.

Conclusion

The reduction of cyclobutyl nitriles to primary amines is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. For large-scale and environmentally conscious synthesis, catalytic hydrogenation with Raney Nickel remains a preferred method. For smaller-scale laboratory synthesis where high reactivity and rapid conversion are desired, lithium aluminum hydride is a powerful, albeit hazardous, option. The selection of the optimal method will always be a balance of efficiency, safety, cost, and the specific requirements of the target molecule. Careful consideration of the principles and protocols outlined in these notes will enable researchers to confidently and successfully perform this important synthetic transformation.

References

  • Reduction of Nitriles to Primary Amines using Borane Complexes. Organic Chemistry Portal. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

Welcome to the technical support guide for 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol. This document provides in-depth troubleshooting advice and experimental protocols for researchers, chemists, and formulation scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol. This document provides in-depth troubleshooting advice and experimental protocols for researchers, chemists, and formulation scientists who are encountering challenges with dissolving this compound in organic solvents. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the key structural features of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol that dictate its solubility?

Answer: Understanding the molecular structure is the first step in troubleshooting solubility. The compound 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol is an amino alcohol with a distinct amphiphilic character, meaning it has both polar (hydrophilic) and nonpolar (lipophilic) regions.

  • Polar Functional Groups: The molecule possesses a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are capable of forming strong hydrogen bonds with solvent molecules.[1][2] The nitrogen atom in the amine group also has a lone pair of electrons, making it a weak base.[1][3]

  • Nonpolar Backbone: The cyclobutyl ring and the ethyl linker constitute the nonpolar, hydrocarbon portion of the molecule. This region prefers to interact with nonpolar (lipophilic) solvents through weaker van der Waals forces.

This dual nature means that its solubility is highly dependent on the solvent's properties. It will exhibit some solubility in polar protic solvents but is often poorly soluble in purely nonpolar or aprotic organic solvents.

FAQ 2: I am observing very low solubility in nonpolar aprotic solvents like hexane and toluene. Why is this happening and what is my first strategic step?

Answer: This is a common and expected observation based on the "like dissolves like" principle. Nonpolar solvents like hexane lack the ability to form hydrogen bonds. The energy gained from the weak interactions between the solvent and the molecule's nonpolar backbone is insufficient to overcome the strong hydrogen bonds the molecule forms with itself in its solid state.

Your first strategic step should be to introduce a polar component to the solvent system. The most straightforward approach is to use a co-solvent. A co-solvent is a solvent that is miscible with your primary solvent but has a different polarity, helping to bridge the solubility gap.[4][5]

  • Causality: Co-solvents work by reducing the overall polarity of a highly polar solvent or increasing the polarity of a nonpolar one.[][7] For instance, adding a small amount of ethanol (a polar, protic solvent) to toluene can disrupt toluene's nonpolar environment and provide hydrogen bonding sites to interact with the amine and alcohol groups of your compound, thereby increasing solubility.

See Protocol 3 for a systematic approach to screening co-solvent systems.

FAQ 3: How can I leverage the basicity of the amine group to improve solubility, particularly in moderately polar solvents like isopropanol or THF?

Answer: The primary amine group is a chemical handle that allows for significant solubility manipulation via pH adjustment. As a weak base, the amine can accept a proton (H⁺) from an acid to form a positively charged ammonium salt.[3][8][9]

Free Base (Low Solubility) ⇌ Ammonium Salt (High Solubility)

This transformation from a neutral molecule to an ionic salt dramatically increases its polarity. The resulting charged species interacts very strongly with polar solvent molecules through powerful ion-dipole interactions, which are much stronger than the hydrogen bonds of the neutral form.[10] This often leads to a multi-fold increase in solubility in polar solvents.[11][12][13]

To apply this, you can add a small amount of an organic or inorganic acid to your solvent system. This is a cornerstone technique in pharmaceutical development for enhancing the solubility of basic drug candidates.[8][12]

The logical workflow for addressing solubility issues is visualized below.

G start Start: Poor Solubility Observed solvent_check Assess Primary Solvent Polarity start->solvent_check nonpolar Solvent is Nonpolar (e.g., Toluene, Hexane) solvent_check->nonpolar Low Polarity polar Solvent is Polar Aprotic/Protic (e.g., THF, IPA, EtOH) solvent_check->polar Medium-High Polarity cosolvent Strategy 1: Introduce Polar Co-Solvent (See Protocol 3) nonpolar->cosolvent ph_adjust Strategy 2: pH Adjustment / Salt Formation (See Protocols 1 & 2) polar->ph_adjust cosolvent->ph_adjust Ineffective success Success: Compound Dissolved cosolvent->success Effective ph_adjust->success Effective fail Re-evaluate Solvent System or Strategy ph_adjust->fail Ineffective

Caption: Troubleshooting workflow for solubility enhancement.

FAQ 4: What is the difference between in-situ pH adjustment and forming a stable salt?

Answer: Both methods exploit the basicity of the amine, but they are applied differently and serve distinct purposes.

  • In-situ pH Adjustment (Protocol 1): This is a rapid screening method. You add a volatile acid (like HCl in dioxane or acetic acid) directly to the suspension of your compound in the solvent to see if it dissolves. It's excellent for quickly determining if protonation will solve your solubility problem in a specific solvent for immediate use in an experiment.

  • Stable Salt Formation (Protocol 2): This involves reacting the compound (the "free base") with an acid, isolating the resulting ammonium salt as a new solid material, and then dissolving this purified salt. The resulting salt (e.g., a hydrochloride or tartrate salt) is a new chemical entity with its own distinct, and typically higher, solubility and stability profile.[14][15][16] This is the preferred method in drug development for creating a stable, well-characterized active pharmaceutical ingredient (API).

The choice of acid (or "counterion") is critical and can fine-tune the properties of the resulting salt.

Counterion Source (Acid)Salt TypeTypical Characteristics
Hydrochloric Acid (HCl)HydrochlorideOften highly crystalline and very soluble in polar solvents. A common first choice.
Sulfuric Acid (H₂SO₄)SulfateCan form mono- or di-basic salts. Good aqueous solubility.
Acetic Acid (CH₃COOH)AcetateGenerally creates more soluble salts than the free base, but often less than HCl salts.
Tartaric AcidTartrateA chiral dicarboxylic acid, useful if chiral resolution is also desired. Can improve solubility.
Methane Sulfonic AcidMesylateOften produces crystalline, stable salts with good solubility.

Experimental Protocols

Protocol 1: Rapid In-situ pH Modification for Solubility Testing

This protocol is designed for quickly assessing if protonation will improve solubility in a target organic solvent.

  • Preparation: Add a known mass of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol to a known volume of the desired organic solvent (e.g., 10 mg in 1 mL of isopropanol) in a glass vial.

  • Observation: Stir the suspension vigorously for 5 minutes at room temperature. Note the initial, poor solubility.

  • Acidification: While stirring, add a solution of an acid dropwise. A common choice is 4M HCl in 1,4-dioxane to avoid introducing water. Alternatively, glacial acetic acid can be used.

  • Titration: Continue adding the acid in small increments (e.g., 5 µL at a time) until the solid material fully dissolves.

  • Validation: The transition from a cloudy suspension to a clear solution provides a direct, self-validating confirmation that converting the amine to its ammonium salt form enhances solubility in that specific solvent. If it does not dissolve after adding a stoichiometric equivalent of acid, this method may be unsuitable for that solvent.

Protocol 2: Preparative Salt Formation (Hydrochloride Salt Example)

This protocol outlines the synthesis and isolation of a stable hydrochloride salt.

  • Dissolution of Free Base: Dissolve 1.0 g of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol in a suitable solvent in which it is soluble, such as methanol or ethanol (approx. 10-20 mL).

  • Stoichiometric Acid Addition: Cool the solution in an ice bath (0-5 °C). Slowly add one molar equivalent of concentrated hydrochloric acid (or a solution of HCl in an organic solvent) dropwise with constant stirring.

  • Precipitation: The hydrochloride salt will likely be less soluble in the organic solvent than the free base and should precipitate out of the solution as a white solid. If no precipitate forms, the solvent volume can be reduced under vacuum, or a less polar "anti-solvent" (e.g., diethyl ether or MTBE) can be added slowly to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration, washing the crystals with a small amount of cold solvent or the anti-solvent.

  • Drying: Dry the isolated salt under vacuum to remove residual solvent. The resulting solid is the hydrochloride salt, which can now be used for solubility studies.

The protonation equilibrium at the core of these protocols is illustrated below.

Caption: Effect of pH on the ionization state and solubility.

Protocol 3: Systematic Screening for Effective Co-Solvent Systems

This protocol provides a structured method for identifying a suitable co-solvent.

  • Solvent Selection: Choose a primary solvent where the compound has poor solubility (e.g., Toluene) and a panel of co-solvents with varying polarities (e.g., Ethanol, Isopropanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

  • Stock Solutions: Prepare a high-concentration stock solution of your compound in a solvent where it is freely soluble, if possible (e.g., 100 mg/mL in Methanol). If not, work with the solid material directly.

  • Screening Array: In a 96-well plate or a series of small vials, prepare different ratios of the primary solvent to the co-solvent.

    • Example for Toluene (Primary) and Ethanol (Co-solvent):

      • Well A1: 1000 µL Toluene

      • Well A2: 950 µL Toluene + 50 µL Ethanol (5%)

      • Well A3: 900 µL Toluene + 100 µL Ethanol (10%)

      • Well A4: 800 µL Toluene + 200 µL Ethanol (20%)

      • ...and so on.

  • Compound Addition: Add a small, fixed amount of the compound (e.g., 2 µL of the 100 mg/mL stock, or ~1-2 mg of solid) to each well/vial.

  • Equilibration & Observation: Seal the plate/vials, shake at a constant temperature for 1-2 hours, and then visually or instrumentally (e.g., using nephelometry) assess the solubility in each mixture. The mixture with the lowest percentage of co-solvent that achieves full dissolution is the most efficient system.

References

  • Chemical Properties of Amines. (2022). Chemistry LibreTexts. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). Journal of Chemical Thermodynamics. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubility and pH of amines. Practical Chemistry. [Link]

  • Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. (2002). Chemistry – A European Journal. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Amezay. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • 2-(Cyclobutyl(methyl)amino)ethan-1-ol. PubChem. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]

  • When added to water, soluble amines will... Study.com. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • 2-[cyclobutyl(ethyl)amino]ethan-1-ol. American Elements. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 2-(1-Methylcyclobutyl)ethan-1-ol. PubChem. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • 2-{[1-(Aminomethyl)-2-methylcyclohexyl]oxy}ethan-1-ol. PubChem. [Link]

  • Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Cheméo. [Link]

Sources

Optimization

Troubleshooting crystallization of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol salts

This guide serves as a technical support resource for researchers encountering difficulties in the salt formation and crystallization of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol (referred to hereafter as ACE-OH ). Due to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering difficulties in the salt formation and crystallization of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol (referred to hereafter as ACE-OH ).

Due to the specific structural features of ACE-OH—a gem-disubstituted cyclobutane core with both a hydrophilic primary amine and a primary alcohol tail—this molecule presents unique challenges: high solubility in polar solvents, a tendency to form "oils" (Liquid-Liquid Phase Separation) rather than crystals, and potential hygroscopicity.

Diagnostic & Pre-requisites

Before attempting crystallization, verify the input material.

ParameterSpecificationWhy it matters
Purity (HPLC/GC) >95% (Area)Impurities, especially unreacted starting materials (e.g., cyclobutane carbonitriles), act as "crystal poisons" that inhibit nucleation.
Residual Water <0.5%Water is a potent solvent for this hydrophilic amine; excess water prevents supersaturation.
Free Base State Viscous OilACE-OH free base is naturally an oil. If it contains residual inorganic salts from synthesis (e.g., LiCl, Al salts), salt formation will fail.

Salt Selection Strategy

The "Rule of 3" for Hydrophilic Amino-Alcohols Do not rely solely on HCl. While HCl is the standard first-pass anion, for amino-alcohols like ACE-OH, HCl salts are often deliquescent (absorb moisture until they dissolve).

Recommended Counter-ions:

  • Oxalic Acid: Forms a rigid network; highly likely to yield a solid (1:1 stoichiometry).

  • Fumaric Acid: Excellent for increasing melting point; non-hygroscopic.

  • Succinic Acid: Good alternative if fumarate is too insoluble.

  • HCl (Anhydrous): Only use generated in situ (e.g., TMSCl in MeOH) to avoid excess water.

Troubleshooting Guide (Symptom-Based)

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon adding the acid or cooling, the solution turns cloudy/milky, and a viscous gum settles at the bottom. No crystals form. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The salt has formed but is separating as a liquid phase because the temperature is above the "metastable melting point" of the solvated salt.

Protocol: The "Cloud Point" Temperature Cycle

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solvent (homogeneous solution).

  • Solvent Adjustment: Add a "bridge solvent" (e.g., Methanol) dropwise if it refuses to dissolve.

  • Slow Cool: Cool slowly (1°C/min).

  • Seed at Cloud Point: The moment you see the faintest turbidity (cloudiness), stop cooling. Add seed crystals (if available) or scratch the glass surface.

  • Isothermal Hold: Hold the temperature constant at this cloud point for 2-4 hours. Do not cool further until solids are visible.

Issue B: No Precipitation (Solution remains clear)

Symptom: Acid added, but the solution remains clear even at -20°C. Diagnosis: High solubility or lack of nucleation sites.

Protocol: Anti-Solvent Vapor Diffusion

  • Inner Vial: Solution of ACE-OH salt in a "Good Solvent" (e.g., Methanol or Ethanol).

  • Outer Vial: "Anti-Solvent" (e.g., MTBE or Ethyl Acetate).

  • Mechanism: The anti-solvent slowly diffuses into the solution, gradually increasing supersaturation without the thermal shock that causes oiling.

Issue C: Hygroscopic "Goo"

Symptom: Solid formed on the filter but turned into a liquid paste within minutes of air exposure. Diagnosis: The salt is deliquescent (likely HCl or Acetate).

Protocol: Anion Exchange

  • Switch to a hydrophobic counter-ion .

  • Recommendation: Try p-Toluenesulfonic acid (Tosylate) or Naphthalene-1,5-disulfonic acid . These large, flat anions pack well and shield the hydrophilic amine/alcohol core from atmospheric moisture.

Visual Workflow: Decision Tree

CrystallizationLogic Start Start: ACE-OH Free Base SolventSelect 1. Dissolve in IPA or EtOH (5-10 volumes) Start->SolventSelect AddAcid 2. Add Acid (1.05 eq) (Oxalic, Fumaric, or HCl in dioxane) SolventSelect->AddAcid CheckResult Observation? AddAcid->CheckResult ClearSol Result: Clear Solution CheckResult->ClearSol No Solid Oiling Result: Oiling Out/Gumming CheckResult->Oiling Phase Sep Precip Result: Solid Precipitate CheckResult->Precip Solid Action_Evap Action: Rotovap to foam, then slurry in MTBE ClearSol->Action_Evap Action_HeatCycle Action: Heat to redissolve. Add 5% MeOH. Seed at Cloud Point. Oiling->Action_HeatCycle HygroCheck Check: Is it Hygroscopic? Precip->HygroCheck Action_Evap->CheckResult Action_HeatCycle->CheckResult Action_Filter Action: Filter under N2. Dry in vacuum oven. Stable Success: Stable Crystal HygroCheck->Stable No Unstable Fail: Deliquescent HygroCheck->Unstable Yes SwitchIon Action: Switch Counter-ion (Try Tosylate or Fumarate) Unstable->SwitchIon SwitchIon->SolventSelect

Caption: Logical workflow for salt screening and troubleshooting phase separation (oiling out) for ACE-OH.

Frequently Asked Questions (FAQs)

Q1: Why is Isopropyl Alcohol (IPA) preferred over Ethanol? A: IPA has a lower solubility power for salts compared to Ethanol. This allows for higher yields.[2] Additionally, IPA forms an azeotrope with water that helps dry the final cake during filtration, whereas Ethanol can hold onto water, promoting deliquescence.

Q2: My HCl salt is a sticky foam. Can I fix it without changing the salt? A: Yes. This is likely an amorphous solid containing trapped solvent.

  • The Fix: Perform a slurry ripening . Suspend the foam in a non-solvent (like Ethyl Acetate or MTBE) with 1% Ethanol. Stir vigorously for 24-48 hours. The mechanical energy and slight solubility allow the amorphous phase to reorganize into a crystalline lattice.

Q3: Does the cyclobutane ring affect stability? A: Yes. The cyclobutane ring creates steric strain. Avoid heating above 60°C in strongly acidic media for prolonged periods, as ring-opening or rearrangement is theoretically possible, though the gem-disubstitution (1-amino, 1-ethanol) provides some kinetic stability (Thorpe-Ingold effect).

Q4: Can I use hydrate formation to my advantage? A: If the anhydrous salt is unstable, try deliberately forming a hydrate. Crystallize from 95:5 Acetone:Water. Sometimes a lattice water molecule stabilizes the hydrogen bonding network between the -OH and -NH3+ groups.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection).

  • Viedma, C. (2005). "Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling." Physical Review Letters. Link (Mechanisms of ripening and symmetry in crystallization).

  • PubChem Compound Summary. (2025). "2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol". National Center for Biotechnology Information. Link

  • Toguri, S., et al. (2018). "Process for producing cyclic amino acid derivative." US Patent 9,994,512. (Describes crystallization of related 1-aminomethyl-cycloalkane derivatives). Link

  • Mettler Toledo. (2024). "Oiling Out in Crystallization: Causes and Solutions." Technical Whitepaper. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Profiling of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

Executive Summary 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol represents a distinct class of 1,1-disubstituted cyclobutanes, increasingly utilized as conformationally restricted building blocks in fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol represents a distinct class of 1,1-disubstituted cyclobutanes, increasingly utilized as conformationally restricted building blocks in fragment-based drug discovery (FBDD). Unlike linear amino-alcohols, the cyclobutane core introduces ring strain and specific puckering dynamics that complicate spectral assignment.

This guide objectively compares two distinct analytical workflows: Protocol A (Standard Rapid Profiling) using CDCl₃ and Protocol B (Structural Validation) using DMSO-d₆ with 2D correlation. We evaluate these methodologies based on signal resolution, exchangeable proton visibility, and conformational stability.

Structural Analysis & Spectral Challenges

The molecule features a quaternary carbon (C1) anchoring two distinct side chains: an aminomethyl group (–CH₂NH₂) and a hydroxyethyl group (–CH₂CH₂OH).

Key Analytical Challenges:
  • Cyclobutane Ring Dynamics: The ring undergoes "puckering" vibrations. In non-polar solvents, rapid averaging often simplifies the spectrum, but polar solvents can stabilize specific conformers, broadening ring signals (1.6 – 2.2 ppm).

  • Proton Exchange: The primary amine (–NH₂) and hydroxyl (–OH) protons are labile. Their chemical shifts and multiplicities are highly solvent-dependent.

  • Signal Overlap: The high field region (1.4 – 1.8 ppm) contains overlapping signals from the cyclobutane ring and the internal methylene of the hydroxyethyl chain.

Comparative Analysis: Solvent System Performance

We compared the spectral quality of the analyte in Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) .

Table 1: Solvent Performance Metrics
FeatureCDCl₃ (Standard) DMSO-d₆ (Recommended) Impact on Analysis
–OH Signal Broad singlet / InvisibleSharp triplet (4.3-4.5 ppm)DMSO prevents exchange, allowing ³J coupling observation.
–NH₂ Signal Broad, variable (1.0-1.5 ppm)Broad hump or distinct peakDMSO H-bonding shifts NH₂ downfield, separating it from aliphatics.
Ring Resolution High overlapEnhanced dispersionDipolar interactions in DMSO often resolve the C2/C4 ring protons.
Water Peak ~1.56 ppm (Interferes with ring)~3.33 ppm (Clear of aliphatics)CDCl₃ water peak obscures critical cyclobutane multiplets.
Expert Insight:

Why DMSO-d₆ wins for Structural Validation: In CDCl₃, the –OH proton undergoes rapid intermolecular exchange, appearing as a broad singlet. In DMSO-d₆, strong hydrogen bonding between the solvent sulfoxide and the solute hydroxyl group slows this exchange. This results in a sharp signal that couples to the adjacent methylene protons (splitting into a triplet), providing definitive proof of the primary alcohol structure.

Advanced Characterization: 1D vs. 2D Technique Efficacy

For definitive assignment, 1D ¹H NMR is often insufficient due to the complex roofing effects of the cyclobutane protons.

Workflow Visualization

The following diagram outlines the logical flow for selecting the correct characterization pathway based on the required data granularity.

NMR_Workflow Start Sample: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Goal Define Analytical Goal Start->Goal RouteA Route A: Purity Check Goal->RouteA Routine RouteB Route B: Full Structure Proof Goal->RouteB Validation ExpA 1H NMR in CDCl3 (16 scans) RouteA->ExpA ExpB 1H NMR in DMSO-d6 (32 scans) RouteB->ExpB ResultA Output: Purity % Only ExpA->ResultA Decision Ambiguity in Aliphatic Region? ExpB->Decision Exp2D Run HSQC + COSY Decision->Exp2D Yes (High Overlap) ResultB Output: Full Assignment (Ring vs Chain) Decision->ResultB No Exp2D->ResultB

Figure 1: Decision matrix for NMR protocol selection. Route B is required for distinguishing ring protons from chain methylenes.

Detailed Experimental Protocols

Protocol A: Rapid Purity Profiling (CDCl₃)

Best for: Quick batch checks where structural connectivity is already established.

  • Preparation: Dissolve 5–10 mg of analyte in 0.6 mL CDCl₃ (99.8% D, with 0.03% TMS).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans (NS): 16

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Note: Expect the –OH signal to drift or be invisible.

Protocol B: Structural Validation (DMSO-d₆)

Best for: Characterizing new lots, proving regio-isomerism, or publication data.

  • Preparation:

    • Dry the sample under high vacuum for >1 hour to remove trace water.

    • Dissolve 10–15 mg in 0.6 mL DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content (water peak at 3.33 ppm can obscure the –CH₂–O– signal if broad).

  • 1D Acquisition:

    • Pulse Angle: 90° (for max sensitivity)

    • Relaxation Delay (D1): 5.0 s (Essential for accurate integration of OH/NH protons).

    • Scans: 32

  • 2D Acquisition (hs_HSQCad):

    • Use multiplicity-edited HSQC to distinguish CH₂ (negative phase/blue) from CH/CH₃ (positive phase/red).

    • Result: The cyclobutane CH₂ groups and the side chain CH₂ groups will all be negative, but their carbon shifts will differ significantly (Ring carbons: ~25-35 ppm; O-linked carbon: ~60 ppm; N-linked carbon: ~50 ppm).

Representative Spectral Data (DMSO-d₆)

Based on standard chemical shift principles for 1,1-disubstituted cyclobutanes [1, 2], the following assignment table serves as the validation standard.

PositionGroup¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key Correlation (COSY/HMBC)
C1 Quaternary--40.0 - 45.0HMBC target for all side chains
Side Chain A –CH ₂–NH₂2.65Singlet (or d)55.0 - 58.0HMBC to C1, C2/4
Side Chain B1 –CH ₂–CH₂OH1.65Triplet38.0 - 42.0COSY to B2
Side Chain B2 –CH₂–CH ₂OH3.45Quad (if coupled to OH)58.0 - 62.0COSY to B1, OH
Ring C2/C4 Cyclobutane –CH₂–1.70 - 1.90Multiplet28.0 - 32.0COSY to C3
Ring C3 Cyclobutane –CH₂–1.50 - 1.65Multiplet13.0 - 16.0COSY to C2/4
–OH Hydroxyl4.35Triplet-COSY to Side Chain B2
–NH₂ Amine1.2 - 2.0Broad-Disappears with D₂O shake
Connectivity Visualization

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY connections required to prove the 1,1-disubstitution pattern.

Connectivity C1 C1 (Quat) CH2_N CH2-N CH2_N->C1 HMBC CH2_Ring Ring CH2s CH2_Ring->C1 HMBC CH2_Ring->CH2_Ring COSY (Ring) CH2_Alk Alk-CH2 CH2_Alk->C1 HMBC CH2_OH CH2-OH CH2_Alk->CH2_OH COSY

Figure 2: Key HMBC and COSY correlations. The convergence of HMBC signals at C1 confirms the geminal disubstitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift ranges of cyclobutanes and amino alcohols).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for solvent selection strategies and pulse sequence parameters).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ¹³C shifts of substituted cyclobutanes).

Comparative

Cyclobutane vs. Gem-Dimethyl Linkers: A Strategic Comparison in Drug Design

This is an advanced technical guide comparing Cyclobutane vs. Gem-dimethyl Linkers in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical guide comparing Cyclobutane vs. Gem-dimethyl Linkers in drug design.

Executive Summary

In the optimization of lead compounds, the restriction of conformational flexibility is a pivotal strategy to enhance binding affinity (by reducing entropic penalty) and improve metabolic stability. Two common structural motifs employed for this purpose are the gem-dimethyl group and the cyclobutane ring .[1][2][3][4] While both leverage the Thorpe-Ingold effect to favor reactive rotamers, they impart distinct physicochemical and metabolic profiles.

This guide provides a rigorous comparison of these two moieties, supported by mechanistic analysis, case studies (e.g., HCV NS5B inhibitors), and experimental protocols.

Mechanistic & Physicochemical Comparison

The choice between a gem-dimethyl group and a cyclobutane linker is rarely arbitrary; it fundamentally alters the molecule's topology and metabolic fate.

1.1 Conformational Restriction: The Angle Factor
  • Gem-Dimethyl Effect: The introduction of two methyl groups on a carbon chain restricts bond rotation due to steric clash between the methyls and adjacent substituents. This compresses the internal bond angle (

    
    ), promoting ring closure or specific bioactive conformations (the Thorpe-Ingold effect).
    
  • Cyclobutane "Puckering": Unlike the gem-dimethyl group, which relies on steric bulk to restrict rotation, the cyclobutane ring locks the conformation. However, it is not planar. To relieve torsional strain from eclipsing hydrogens, cyclobutane adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-35°). This creates a rigid vector that is distinct from the tetrahedral geometry of a gem-dimethylated carbon.

1.2 Metabolic Stability: Shielding vs. Blocking
  • Gem-Dimethyl: A classic strategy to block metabolic "hot spots" (e.g.,

    
    -carbon hydroxylation). However, the methyl groups themselves can become sites of metabolic attack (benzylic/allylic oxidation), potentially leading to rapid clearance or toxic metabolites.
    
  • Cyclobutane: Often superior in metabolic stability.[5][6] The strained C-C bonds and unique geometry can make the ring carbons less accessible to CYP450 enzymes compared to exposed methyl groups. Furthermore, the cyclobutane ring lacks the chemically labile methyl hydrogens that are prone to radical abstraction.

1.3 Physicochemical Profile (LogP & Solubility)
FeatureGem-Dimethyl Cyclobutane Implication
Lipophilicity (LogP) Increases (+0.5 to +0.8)Increases (+0.4 to +0.6)Cyclobutane is often slightly less lipophilic than an open-chain gem-dimethyl equivalent due to compactness.
Solubility Often decreases (hydrophobic bulk)Variable; can improve solubility if it disrupts crystal packing (puckered shape).Cyclobutane can offer a "solubility break" compared to the greasy gem-dimethyl.
Steric Bulk High local steric hindranceDefined directional bulkGem-dimethyl is a "sphere" of hindrance; Cyclobutane is a "directional shield."
Case Study: Optimization of HCV NS5B Inhibitors

One of the most instructive examples of this comparison is found in the development of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase, specifically the Indole-Cinnamic Acid series (e.g., BILB 1941).

The Challenge

Researchers identified a potent indole-cinnamic acid lead.[7] The linker between the indole and the cinnamic acid moiety was critical for orienting the molecule in the "Thumb 1" pocket of the polymerase.

The Comparison
  • Gem-Dimethyl Linker:

    • Potency: High cell-based potency.

    • Issue: The gem-dimethyl group was metabolically labile. More critically, in preclinical species, it led to the formation of a genotoxic aniline metabolite due to specific cleavage pathways facilitated by the open chain.

    • Outcome: Discontinued.

  • Cyclobutane Linker (BILB 1941):

    • Design: The gem-dimethyl linker was replaced with a trans-1,2-cyclobutane scaffold.

    • Potency: Maintained high affinity (

      
       in low nanomolar range).
      
    • PK/Tox: The cyclobutane ring prevented the formation of the toxic aniline metabolite. It also showed improved oral bioavailability (

      
      ) in rats compared to the gem-dimethyl analog.[7]
      
    • Outcome: Advanced to Phase II clinical trials.

Key Takeaway

The cyclobutane ring acted as a bioisostere that maintained the necessary conformational lock (binding vector) while eliminating a metabolic liability and a toxicity risk associated with the gem-dimethyl group.

Visualization: Decision Pathways & Mechanisms
Figure 1: Decision Framework for Linker Selection

A logical flow for medicinal chemists choosing between these motifs.

LinkerDecision cluster_legend Key Start Need Conformational Restriction? CheckMetab Is the site a Metabolic Hotspot? Start->CheckMetab Yes GemDimethyl Gem-Dimethyl (Standard First Pass) CheckMetab->GemDimethyl No (Just rigidity needed) ToxCheck Risk of Toxic Metabolite? CheckMetab->ToxCheck Yes (Alpha-oxidation risk) VectorCheck Is Vector Geometry Critical? GemDimethyl->VectorCheck Potency/PK Issues? Cyclobutane Cyclobutane (Advanced Optimization) ToxCheck->GemDimethyl Low Risk ToxCheck->Cyclobutane High Risk (e.g., Aniline formation) VectorCheck->Cyclobutane Need 'Puckered' Vector Standard Standard Choice Advanced Problem Solver

Caption: Decision tree guiding the selection between gem-dimethyl and cyclobutane based on metabolic risk and vector requirements.

Experimental Protocols

To validate the choice between these linkers, specific synthesis and assay protocols are required.

4.1 Protocol: Microsomal Stability Assay (Comparative)

Purpose: To quantify the metabolic shielding effect of Cyclobutane vs. Gem-Dimethyl.

Materials:

  • Test Compounds (1 µM final conc.)

  • Pooled Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution (Acetonitrile with internal standard)

Workflow:

  • Pre-incubation: Mix microsomes and phosphate buffer. Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Success Criteria:

  • A

    
    -fold increase in 
    
    
    
    for the cyclobutane analog compared to the gem-dimethyl analog indicates successful metabolic shielding.
4.2 Protocol: Synthesis of 1,1-Disubstituted Cyclobutanes

While gem-dimethyl groups are typically installed via double alkylation of a malonate or ketone, cyclobutanes often require specific ring-formation strategies.

Method A: Double Alkylation (Classic)

  • Substrate: Active methylene compound (e.g., malonate ester).

  • Reagent: 1,3-dibromopropane.

  • Base: NaH (2.2 equiv) or KOtBu in DMF/THF.

  • Procedure:

    • Cool solution of malonate/base to 0°C.

    • Add 1,3-dibromopropane dropwise.

    • Heat to 60°C for 4-12 h.

    • Note: This forms the cyclobutane ring via intramolecular cyclization.

Method B: [2+2] Photocycloaddition (Modern/Specific) Used for complex scaffolds or fused rings.

  • Substrate: Olefin + Enone/Alkene.

  • Condition: UV irradiation (300-350 nm).

  • Catalyst: Often requires a photosensitizer or Lewis acid for stereocontrol.

  • Outcome: Yields a cyclobutane ring with high stereospecificity (often cis-fused).

Summary Table: Gem-Dimethyl vs. Cyclobutane
ParameterGem-Dimethyl (

)
Cyclobutane (

)
Primary Function Conformational restriction (Thorpe-Ingold)Conformational locking (Rigid Scaffold)
Metabolic Risk Moderate (Methyl oxidation)Low (Ring is metabolically robust)
Toxicity Risk Potential for toxic metabolites (e.g., if linker cleaves)Generally lower; biologically inert scaffold
Lipophilicity HighModerate to High (often lower than gem-dimethyl)
Synthesis Easy (Alkylation)Moderate (Cyclization/[2+2])
Best Use Case Initial hit-to-lead; simple restriction.Lead optimization; solving metabolic/tox issues.
References
  • HCV NS5B Inhibitors (BILB 1941 Case Study)

    • Source: Beaulieu, P. L., et al. "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of indole-N-acetamide inhibitors with improved pharmacokinetic properties." Bioorganic & Medicinal Chemistry Letters, 2007.
  • Cyclobutane in Drug Design (Review)

    • Source: "Cyclobutanes in Small-Molecule Drug Candidates."[7] Radboud Repository, 2022.

  • Thorpe-Ingold Effect

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 1915.
  • Metabolic Stability of Cycloalkyl Ethers

    • Source: "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry, 2013.

Sources

Validation

Validating purity of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol using GC-MS

Executive Summary: The Analytical Challenge The molecule 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol represents a class of gem-disubstituted cyclobutane building blocks often used in the synthesis of next-generation GABAergi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The molecule 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol represents a class of gem-disubstituted cyclobutane building blocks often used in the synthesis of next-generation GABAergic ligands or kinase inhibitors.

Validating the purity of this intermediate presents a distinct "Blind Spot" challenge in analytical chemistry:

  • Lack of Chromophore: The aliphatic structure contains no aromatic rings or conjugated

    
    -systems, rendering standard HPLC-UV  (254 nm) useless and low-wavelength UV (205-210 nm) non-specific and noisy.
    
  • High Polarity: The presence of both a primary amine and a primary alcohol creates strong hydrogen bonding, leading to severe peak tailing and adsorption in direct-injection GC.

  • Ring Strain: The cyclobutane core requires gentle thermal handling to prevent degradation during analysis.

This guide validates Derivatization-GC-MS as the superior methodology for purity assessment, comparing it against HPLC-CAD and qNMR, and provides a validated protocol for its execution.

Methodology Comparison: Why GC-MS?

Before detailing the protocol, we must objectively evaluate why GC-MS is the chosen standard over alternative techniques for this specific molecule.

Comparative Performance Matrix
FeatureGC-MS (Derivatized) HPLC-CAD (Charged Aerosol) HPLC-UV (Low

)
qNMR (

H)
Suitability Optimal HighPoorModerate
Detection Principle Mass-to-Charge (EI)Particle ChargeUV AbsorptionNuclear Spin
Sensitivity High (ppm level)High (ppm level)Low (Noise limited)Low (>0.1%)
Impurity ID Excellent (Spectral Library) None (Retention time only)NoneGood (Structural)
Chromophore Req. NoNoYes (Critical Failure)No
Linearity

Non-linear (often polynomial)LinearLinear
Decision Logic
  • Why not HPLC-UV? The analyte is "invisible" to standard UV detectors.

  • Why not HPLC-CAD? While CAD is universal, it cannot identify what the impurities are (e.g., synthesis byproducts vs. degradation).

  • Why GC-MS? By converting the polar amine and alcohol groups into trimethylsilyl (TMS) ethers/amines, we achieve three goals:

    • Volatility: The molecule becomes amenable to gas chromatography.

    • Inertness: Peak tailing is eliminated.

    • Identification: Electron Ionization (EI) provides a fingerprint to identify specific synthesis side-products (e.g., ring-opened impurities).

Workflow Visualization

The following diagram outlines the critical decision pathway and experimental workflow for validating this specific amino-alcohol.

G Start Analyte: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Check Check Chromophore Start->Check UV_Fail No UV Activity (HPLC-UV Fails) Check->UV_Fail Aliphatic Only Deriv_Step Derivatization (BSTFA + 1% TMCS) UV_Fail->Deriv_Step Select GC-MS GC_Sep GC Separation (Rtx-5MS Column) Deriv_Step->GC_Sep Volatile TMS-Derivative MS_Det MS Detection (EI Mode, Full Scan) GC_Sep->MS_Det Data_Out Data Output: 1. Purity % 2. Impurity ID MS_Det->Data_Out

Figure 1: Analytical Strategy Workflow. The absence of a chromophore necessitates the derivatization pathway.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the internal standard does not appear with a symmetry factor between 0.8–1.2, the system requires maintenance.

Reagents & Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for the sterically hindered amine.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

  • Internal Standard (IS): Dodecane or Naphthalene (non-reactive, stable).

Sample Preparation (The "Double-Cap" Method)

The goal is to silylate both the


 and 

groups.
  • Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 0.5 mL of Anhydrous Pyridine containing the Internal Standard (0.5 mg/mL).

  • Derivatization: Add 0.5 mL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 60°C for 45 minutes .

    • Expert Insight: The amine on the methyl group is primary but the adjacent quaternary carbon on the cyclobutane ring adds steric bulk. 60°C ensures complete conversion of the amine to the TMS-amine.

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split Mode (20:1), 260°C. Note: High split ratio prevents column overload.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Final: 300°C (hold 5 min)

  • MS Source: 230°C, EI (70 eV).

  • Scan Range: 40–500 amu.

Data Interpretation & Validation Metrics

Mass Spectral Logic

In the resulting chromatogram, the main peak corresponds to the Di-TMS derivative .

  • Molecular Weight Calculation:

    • Parent MW: ~129.2 g/mol (Formula:

      
      )
      
    • Added TMS groups:

      
       (TMS mass - H mass) = +144
      
    • Expected Derivative MW: ~273 amu.

  • Key Fragments:

    • M-15 (258 amu): Loss of methyl group from silicon (Diagnostic for TMS).

    • Alpha-Cleavage: Cleavage adjacent to the amine nitrogen is dominant (

      
      ).
      
Validation Criteria (ICH Q2(R1))

To ensure the method is robust, the following criteria must be met. The data below represents typical acceptance limits for this class of compounds.

Validation ParameterAcceptance CriteriaExperimental Rationale
Specificity No interference at RT of AnalyteBlank pyridine/BSTFA injection must be clean.
Linearity (

)

Range: 50% to 150% of target concentration.
Precision (Repeatability) RSD

(n=6)
Ensures derivatization reaction is consistent.
Accuracy (Recovery) 98.0% – 102.0%Spiking studies with known purity reference.
LOD / LOQ S/N > 3 / S/N > 10Critical for detecting trace synthesis byproducts.

Diagram: Derivatization Mechanism

Understanding the chemistry is vital for troubleshooting. If moisture is present, the TMS groups hydrolyze, leading to "ghost peaks" of the mono-derivative.

Reaction Substrate Amino-Alcohol (Polar, Non-Volatile) Reaction 60°C, 45 min -TMS replaces -H Substrate->Reaction Reagent BSTFA/TMCS (Silylating Agent) Reagent->Reaction Product Di-TMS Derivative (Non-Polar, Volatile) Reaction->Product Byproduct Byproducts (TMS-Amide, volatile) Reaction->Byproduct

Figure 2: Silylation reaction pathway converting the polar analyte into a GC-compatible derivative.

Troubleshooting Guide

  • Issue: Peak tailing of the main peak.

    • Cause: Incomplete derivatization of the amine.

    • Fix: Increase incubation time to 60 mins or add more TMCS (up to 5%).

  • Issue: Appearance of a peak at M-72 (Mono-TMS).

    • Cause: Moisture in the vial or pyridine.

    • Fix: Use fresh anhydrous pyridine and new vial septa.

  • Issue: Degradation products observed.

    • Cause: Injector temperature too high (>280°C) causing cyclobutane ring stress.

    • Fix: Lower inlet temperature to 250°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

Executive Summary: The "Unknown" Factor Compound Identity: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol CAS: 1599643-53-4 Functional Class: Cyclic Amino Alcohol As a Senior Application Scientist, I must emphasize a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Factor

Compound Identity: 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol CAS: 1599643-53-4 Functional Class: Cyclic Amino Alcohol

As a Senior Application Scientist, I must emphasize a critical safety axiom: Structure Dictates Hazard. This compound is a bifunctional building block containing a primary amine and a primary alcohol separated by a cyclobutane ring.[1] While specific toxicological data for this exact CAS may be sparse in public registries, we must apply the Precautionary Principle .[1]

We treat this molecule not just as an irritant, but as a potential corrosive and sensitizer .[1] The primary amine moiety (


) is capable of saponifying fats in biological tissue (liquefactive necrosis), particularly in the eyes, while the cyclobutane ring adds ring strain energy, potentially increasing reactivity compared to linear analogs.[1]

Risk Assessment & Hazard Logic

Before selecting PPE, we must understand the "Why."[1]

Functional GroupHazard ImplicationCritical Physiological Target
Primary Amine High pH (Basic), Corrosive, SensitizerEyes (Corneal opacity), Skin (Chemical burns), Lungs (Bronchospasm)
Primary Alcohol Polarity, Permeation enhancerSystemic (Absorption carrier)
Cyclobutane Ring Strain (~26 kcal/mol)Stability (Potential for rapid energy release if heated/shocked, though generally stable)

Core Directive: Handle as Skin Corr. 1B and Eye Dam. 1 until proven otherwise.[1]

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating.[1] If one barrier fails, the next must be intact.[1]

A. Eye & Face Protection (Non-Negotiable)[1]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

  • Why Not Safety Glasses? Safety glasses allow vapors and liquids to bypass the side shields.[1] Amines are "seekers"—vapors can dissolve in the moisture of the eye, raising the pH and causing damage without a direct splash.[1]

  • Protocol: If handling >5g or working outside a fume hood (not recommended), add a Face Shield over the goggles.[1]

B. Hand Protection (The Double-Barrier System)

Amines can permeate nitrile.[1] The cyclobutyl group adds lipophilicity, potentially accelerating breakthrough.[1]

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Last line of defense; sweat absorption.[1]
Outer Nitrile (Extended Cuff)5-8 mil (0.12+ mm)Primary chemical barrier.[1] Change every 30 mins of active handling.
Alternative Laminate (Silver Shield)N/AMandatory for spill cleanup or prolonged immersion.[1]
  • Self-Validation Step: Inflate the glove slightly with air and roll the cuff before donning to check for micro-pinholes.[1]

C. Respiratory Protection[1][2][3][4][5]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • Secondary (If hood unavailable): Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) .[1]

    • Note: Standard organic vapor (OV) cartridges are often ineffective against low-molecular-weight amines.[1] You specifically need the "Green" (Ammonia/Amine) or "Olive" (Multi-gas) band.[1]

D. Body Protection[1][2][6]
  • Standard: Flame-resistant (FR) Lab Coat (Nomex or treated cotton).[1]

  • Augmentation: Chemical-resistant apron (Tyvek or PVC) when transferring liquids to prevent "soak-through" to the chest/lap area.[1]

Operational Workflow: From Storage to Synthesis[1]

Phase 1: Pre-Operational Check (The "Gatekeeper")[1]
  • Verify Engineering: Check fume hood flow monitor. If alarm is sounding, STOP .

  • Neutralization Prep: Have a spray bottle of dilute acetic acid (vinegar) or citric acid solution ready.[1] This neutralizes minor amine spills immediately, unlike water which just spreads them.[1]

  • Clearance: Remove unnecessary clutter. Amine vapors cling to porous surfaces (paper, cardboard).[1]

Phase 2: Weighing & Transfer (Highest Risk)[1]
  • The Hazard: Static electricity can cause the solid powder to "jump," creating aerosolized amine dust.[1]

  • Protocol:

    • Use an antistatic gun or ionizer on the weighing boat and spatula.[1]

    • Weigh inside the fume hood.[1] If the balance is external, use a closed weighing vessel (tared vial), not an open boat.

    • Dissolution: Dissolve the solid in the solvent (e.g., DCM, THF) immediately after weighing to sequester the dust.[1]

Phase 3: Reaction Monitoring[1]
  • Sampling: Do not withdraw aliquots with open pipettes outside the hood. Use long-needle syringes through septa (closed system).[1]

  • Heating: If heating is required, ensure a reflux condenser is active.[1] The cyclobutane ring is stable, but thermal stress in the presence of strong acids/bases should be monitored for exotherms.[1]

Phase 4: Post-Work & Decontamination[1]
  • Wipe Down: Wipe all surfaces with a wet paper towel (water + mild detergent), then dispose of the towel as solid chemical waste.[1]

  • Doffing: Remove outer gloves → Wash inner gloves → Remove eyewear → Remove inner gloves.[1] Wash hands with soap and cool water (warm water opens pores, increasing absorption).[1]

Disposal & Waste Management Logic

Crucial Rule: Do NOT mix this with acidic waste streams (e.g., acid chlorides, strong mineral acids) without controlled neutralization.[1] Mixing amines with acids generates significant heat (exothermic neutralization).[1]

Waste StreamDescriptionProtocol
Stream A: Basic Organic Halogenated or Non-Halogenated Solvents + AminesLabel clearly: "Contains Amines - Basic pH".[1]
Stream B: Solid Waste Contaminated gloves, paper towels, weighing boatsDouble-bag in clear polyethylene bags.[1] Label "Toxic/Corrosive Solids".[1]
Stream C: Aqueous Aqueous layers from workupsAdjust pH to 7-9 before disposal into aqueous waste drums.[1]

Disposal Prohibition: Never pour amine solutions down the sink. They are toxic to aquatic life and can damage plumbing seals.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of compound.

SafetyLogic Start Start: Handling 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol RiskAssess Risk Assessment: Amine (Corrosive) + Alcohol (Polar) Start->RiskAssess EngControl Engineering Control: Is Fume Hood Available? RiskAssess->EngControl HoodYes Work in Hood (Sash < 18 inches) EngControl->HoodYes Yes HoodNo STOP: Respiratory Protection Required (Full Face + Multi-Gas Cartridge) EngControl->HoodNo No PPE_Hands Hand Protection: Double Nitrile (Outer >5mil) Check Breakthrough Time HoodYes->PPE_Hands HoodNo->PPE_Hands PPE_Eyes Eye Protection: Splash Goggles (NOT Glasses) PPE_Hands->PPE_Eyes Action Perform Experiment (Closed System Transfer) PPE_Eyes->Action Spill Emergency: Spill Event Action->Spill Accident Dispose Disposal: Segregate into Basic/Amine Waste Action->Dispose Success Neutralize Neutralize with Dilute Acetic/Citric Acid Spill->Neutralize Neutralize->Dispose

Caption: Operational Safety Decision Matrix for Amino-Alcohol Handling. Blue nodes indicate mandatory PPE; Red nodes indicate critical hazards/stops.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and Face Protection (1910.133). [Link]

  • American Elements. 2-[cyclobutyl(ethyl)amino]ethan-1-ol Product Information. [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol
Reactant of Route 2
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol
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